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Compound of Interest

Compound Name: Axl-IN-6

Cat. No.: B12417446 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The AXL receptor tyrosine kinase has emerged as a critical target in oncology, implicated in

tumor growth, metastasis, and the development of therapeutic resistance. As a result, the

development of small molecule inhibitors targeting AXL has intensified. A key challenge in the

development of kinase inhibitors is ensuring selectivity, as off-target effects can lead to

unforeseen toxicities and diminish therapeutic efficacy. This guide provides a comparative

analysis of the off-target effects of several prominent AXL kinase inhibitors.

Disclaimer: No publicly available information was found for a compound designated "Axl-IN-6."

Therefore, this guide focuses on a comparison of other well-characterized AXL inhibitors:

Bemcentinib (R428), Cabozantinib (XL184), and Merestinib (LY2801653).

Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window. The

following tables summarize the inhibitory activity of Bemcentinib, Cabozantinib, and Merestinib

against AXL and a panel of other kinases. This data, typically generated through in vitro

biochemical assays, provides a quantitative measure of their selectivity.

Table 1: Inhibitory Activity (IC50/Kᵢ in nM) of Selected AXL Kinase Inhibitors
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Kinase
Bemcentinib (R428)
[1][2]

Cabozantinib
(XL184)[3]

Merestinib
(LY2801653)[4][5]

AXL 14 7 2

MER >50-fold vs AXL - 10

TYRO3 >100-fold vs AXL - 28

VEGFR2 - 0.035 -

MET - 1.3 2 (Kᵢ)

RET - 5.2 -

KIT - 4.6 -

FLT3 - 11.3 7

TIE2 - 14.3 63

ROS1 - - 23

DDR1 - - 0.1

DDR2 - - 7

MKNK1/2 - - 7

MST1R (RON) - - 11

PDGFRA - - 41

ABL >100-fold vs AXL - -

Note: "-" indicates data not readily available in the searched sources. IC50 values represent the

concentration of inhibitor required to inhibit 50% of the kinase activity in vitro. Kᵢ (inhibition

constant) is another measure of inhibitor potency.

AXL Signaling Pathway
Understanding the AXL signaling pathway is fundamental to appreciating the on- and off-target

effects of its inhibitors. AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor

tyrosine kinases.[6] Its primary ligand is the growth arrest-specific 6 (Gas6) protein.[6][7]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7905004/
https://www.promega.jp/resources/pubhub/screening-and-profiling-kinase-inhibitors-with-a-luminescent-adp-detection-platform/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8358919/
https://www.researchgate.net/figure/GA6-AXL-structure-and-downstream-signaling-pathways-Ligand-binding-of-the-AXL-receptor_fig1_360239835
https://pubs.acs.org/doi/10.1021/pr5012608
https://pmc.ncbi.nlm.nih.gov/articles/PMC4259419/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4259419/
https://www.onclive.com/view/axl-kinase-becomes-a-therapeutic-target-in-its-own-right
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12417446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Binding of Gas6 to AXL induces receptor dimerization and autophosphorylation of tyrosine

residues in the intracellular domain.[6] This activation triggers several downstream signaling

cascades, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell

proliferation, survival, migration, and invasion.[6][8]
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Caption: AXL signaling pathway initiated by Gas6 binding.

Experimental Protocols
The determination of a kinase inhibitor's selectivity profile and its on- and off-target effects

relies on a variety of robust experimental methodologies.

Kinase Profiling Assays (e.g., KINOMEscan™)
Objective: To determine the binding affinity of an inhibitor against a large panel of kinases.

Methodology: This is a competition binding assay. The kinase of interest is tagged with DNA

and incubated with the test compound and an immobilized, active-site directed ligand. The

amount of kinase that binds to the immobilized ligand is quantified using qPCR. A reduction in

the amount of bound kinase in the presence of the test compound indicates that the compound

is binding to the kinase and preventing its interaction with the immobilized ligand. The output is

often reported as a dissociation constant (Kd) or percent of control.
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KINOMEscan™ Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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